molecular formula C25H15NO6 B288862 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

カタログ番号 B288862
分子量: 425.4 g/mol
InChIキー: MQDDTFXQEQYPAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to target histone acetyltransferase (HAT) activity. HATs are enzymes that add acetyl groups to lysine residues on histone proteins, which can regulate gene expression and chromatin structure. C646 has been shown to selectively inhibit one particular HAT, p300/CBP-associated factor (PCAF), which has implications for the treatment of cancer and other diseases.

作用機序

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide works by binding to the active site of PCAF and blocking its ability to acetylate histone proteins. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to be selective for PCAF over other HATs, and does not affect the activity of related enzymes such as p300 and CBP.
Biochemical and physiological effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in cells and animal models. In cancer cells, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In models of neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal cell death and improve cognitive function. Inflammation models have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can reduce the production of pro-inflammatory cytokines and improve outcomes in animal models of sepsis.

実験室実験の利点と制限

One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for PCAF, which allows researchers to selectively target this particular HAT. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to be effective at relatively low concentrations, which can reduce the risk of off-target effects. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental systems.

将来の方向性

There are several potential future directions for research involving N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PCAF, which could have improved efficacy and reduced side effects. Another direction is the investigation of the role of PCAF in other disease states, such as metabolic disorders and cardiovascular disease. Additionally, the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, could be explored as a potential strategy for improving treatment outcomes.

合成法

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The starting materials are commercially available and include 2-hydroxy-3-methoxybenzoic acid, 9,10-anthraquinone, and 2-aminoacetophenone. The synthesis involves steps such as esterification, reduction, and condensation, and requires careful purification and characterization of the final product.

科学的研究の応用

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been used extensively in scientific research to investigate the role of HATs in various cellular processes. It has been shown to inhibit the activity of PCAF, which is involved in the regulation of gene expression, cell cycle progression, and DNA repair. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been used to study the effects of PCAF inhibition on cancer cells, as well as in models of neurodegenerative diseases and inflammation.

特性

製品名

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

分子式

C25H15NO6

分子量

425.4 g/mol

IUPAC名

N-(9,10-dioxoanthracen-2-yl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H15NO6/c1-31-15-7-9-21-13(10-15)11-20(25(30)32-21)24(29)26-14-6-8-18-19(12-14)23(28)17-5-3-2-4-16(17)22(18)27/h2-12H,1H3,(H,26,29)

InChIキー

MQDDTFXQEQYPAW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

正規SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。